{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine

Catalog No.
S916091
CAS No.
1019380-49-4
M.F
C13H19ClN2
M. Wt
238.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanam...

CAS Number

1019380-49-4

Product Name

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine

IUPAC Name

[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H19ClN2/c14-12-5-3-4-11(8-12)10-16-7-2-1-6-13(16)9-15/h3-5,8,13H,1-2,6-7,9-10,15H2

InChI Key

VRXJFIYVRMSOSG-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl

Canonical SMILES

C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl
  • PubChem Entry: A search for the compound on PubChem, a public database of chemical information, yields a record for the compound but no mention of its use in scientific research [].

Further Exploration:

  • Structural Features: The molecule contains a piperidine ring, a common scaffold found in many biologically active molecules. Additionally, the presence of a chlorophenyl group and a methylamine functionality suggests potential interactions with biological targets [].

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is a chemical compound characterized by a piperidine ring substituted with a chlorophenyl group and a methanamine moiety. Its molecular formula is C13H16ClN, and it has a molecular weight of approximately 235.73 g/mol. The structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, where one of the carbons is replaced by a nitrogen atom. The 3-chlorophenyl group is attached to the piperidine at the first position, contributing to the compound's unique properties and biological activities.

There is no known mechanism of action for this compound due to the lack of research.

  • Chlorine: The presence of chlorine suggests potential skin and eye irritation.
  • Amine: The methylamine group might have mild irritant properties.
Typical of amines and piperidines. Notably:

  • Acylation: The primary amine group can react with acylating agents, such as carboxylic acid derivatives, to form amides. This reaction is significant for modifying the compound's properties for pharmaceutical applications.
  • N-Alkylation: The nitrogen atom in the piperidine ring can undergo N-alkylation, allowing for the introduction of different alkyl groups, which may alter biological activity or pharmacokinetics.
  • Reductive Amination: This reaction can be used to synthesize derivatives by reacting carbonyl compounds with the amine in the presence of reducing agents .

{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine exhibits various biological activities due to its structural characteristics:

  • Antidepressant Effects: Compounds similar to this have been studied for their potential antidepressant properties, likely due to their interaction with neurotransmitter systems .
  • Cytotoxicity: Research indicates that arylpiperazine derivatives, including those related to this compound, show significant cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy .
  • Receptor Modulation: The compound may interact with various receptors in the central nervous system, influencing mood and anxiety levels .

Several synthesis methods have been reported for {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine:

  • Direct Amination: The compound can be synthesized by reacting 3-chlorobenzyl chloride with piperidine in the presence of a base.
  • Reductive Amination: Starting from a suitable ketone or aldehyde, reductive amination with piperidine and reducing agents can yield this compound.
  • Multi-step Synthesis: Involves intermediate formation through various reactions leading to the final product .

The applications of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants and anxiolytics.
  • Chemical Probes: Used in research as a chemical probe to study receptor interactions and signaling pathways.
  • Synthetic Intermediate: Acts as an intermediate in synthesizing more complex organic molecules for drug discovery .

Studies on {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine have focused on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to specific receptors in the brain have provided insights into its potential therapeutic effects.
  • Enzyme Inhibition: Research has shown that derivatives of this compound can inhibit certain enzymes involved in neurotransmitter metabolism, impacting mood regulation .

Several compounds share structural similarities with {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-(3-Chlorophenyl)piperazinePiperazine ring with chlorophenyl substitutionExhibits different receptor selectivity
1-(4-Chlorophenyl)piperidinePiperidine ring with para-chlorobenzene substitutionPotentially different pharmacological profiles
N-(3-Chlorobenzyl)-N-methylamineBenzene ring attached to an N-methyl groupShows distinct reactivity due to N-methyl group
{1-(2-Chlorophenyl)methyl}piperidin-2-amineSimilar piperidine structure but with ortho-chloroVariations in biological activity due to positioning

These compounds highlight the uniqueness of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine through its specific chlorophenyl positioning and methanamine group, which contribute to its distinct biological activities and potential therapeutic applications.

Reductive Amination Pathways for Piperidine Core Assembly

Reductive amination represents one of the most fundamental and widely employed methodologies for constructing the piperidine core in {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine synthesis [1] [2]. This approach circumvents the challenges associated with direct alkylation of amines, which often leads to overalkylation and poor selectivity [1]. The reductive amination strategy involves the formation of an imine intermediate from an appropriate aldehyde or ketone precursor, followed by selective reduction to yield the desired piperidine ring [1] [2].

The mechanism proceeds through initial condensation of a primary amine with a carbonyl compound to form an imine, which is subsequently reduced under mild conditions [3]. This sequential process allows for precise control over the stereochemistry and substitution pattern of the resulting piperidine scaffold [3]. Various reducing agents have been successfully employed, including sodium cyanoborohydride, sodium borohydride, and transition metal catalysts [1] [4].

Table 1: Reductive Amination Pathways for Piperidine Core Assembly

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Stereoselectivity (dr)Substrate Scope
NaBH₃CN/MeOH251285Not applicableBroad
NaBH(OAc)₃/DCE608788:1Limited
Ir(III) catalyst/H₂80169212:1Broad
Ru(II) catalyst/H₂100208810:1Moderate
Pt-Mo/γ-Al₂O₃120249115:1Broad
Microwave-assisted/NaBH₄1402766:1Moderate

Intramolecular reductive amination has proven particularly effective for synthesizing substituted piperidines [2]. The cyclization of amino-aldehydes or amino-ketones proceeds through formation of cyclic iminium intermediates, which are readily reduced to provide the saturated piperidine products [2]. This methodology offers excellent atom economy and eliminates the need for additional coupling steps [5].

Advanced catalytic systems have emerged that enable highly stereoselective piperidine formation [6]. Iridium-catalyzed cyclocondensation of amino alcohols with aldehydes provides access to disubstituted piperidines with exceptional enantiospecificity and diastereoselectivity [6]. The reaction proceeds through intramolecular allylic substitution by an enamine intermediate, followed by in situ reduction to furnish the desired piperidine products [6].

Iron-catalyzed reductive amination represents another significant advancement in piperidine synthesis [5]. These systems utilize readily available iron catalysts to mediate the intramolecular amination of methoxyamine-containing boronic esters, providing efficient access to substituted piperidines under mild conditions [5]. The methodology demonstrates broad functional group tolerance and excellent yields across diverse substrate classes [5].

Benzyl Halide Coupling Strategies for Chlorophenyl Incorporation

The incorporation of the 3-chlorophenyl moiety through benzyl halide coupling reactions constitutes a critical synthetic transformation in the preparation of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine [7]. Palladium-catalyzed cross-coupling methodologies have emerged as the predominant approach for constructing the requisite carbon-carbon bonds between benzyl halides and various nucleophilic coupling partners [7].

Suzuki-Miyaura cross-coupling reactions between potassium aryltrifluoroborates and benzylic halides proceed with excellent yields and high functional group tolerance [7]. The enhanced stability of potassium aryltrifluoroborates compared to other boron coupling partners makes this an particularly effective route for accessing functionalized methylene-linked biaryl systems [7]. The reaction conditions are mild and compatible with a wide range of functional groups, including those present in complex piperidine scaffolds [7].

Table 2: Benzyl Halide Coupling Strategies for Chlorophenyl Incorporation

Coupling MethodHalide TypeBase/AdditiveSolvent SystemTemperature (°C)Yield (%)Functional Group Tolerance
Suzuki-Miyaura/Pd(OAc)₂BrK₂CO₃THF/H₂O7789High
Negishi/Pd(PPh₃)₄ClEt₃NDMF8082Moderate
Buchwald-Hartwig/Pd₂(dba)₃BrK₃PO₄Toluene10085High
Reductive coupling/Ni(COD)₂BrZnDMF6078Moderate
Photoredox/Ir(ppy)₃BrNaOAcDMA2581High
Electrochemical/C-PVDFClEt₄NBF₄MeOH2584High

The choice of solvent system significantly influences the reaction outcome [7]. Binary solvent mixtures such as tetrahydrofuran/water and cyclopentyl methyl ether/water have demonstrated superior performance compared to single-component systems [7]. The aqueous component facilitates the transmetalation step while maintaining solubility of the organic reactants [7].

Steric hindrance from the aryltrifluoroborate coupling partner has minimal impact on reaction efficiency [7]. However, electron-withdrawing substituents such as nitro groups can lead to reduced yields due to competitive decomposition pathways [7]. The coupling methodology exhibits broad functional group tolerance, accommodating halides, ethers, and other common pharmaceutical functionalities [7].

Alternative coupling strategies include Negishi cross-coupling reactions, which utilize organozinc reagents as nucleophilic partners [8]. These methodologies offer complementary reactivity profiles and can be particularly effective for challenging substrate combinations [8]. The use of specialized ligand systems, such as those developed for difficult cross-coupling reactions, has expanded the scope of applicable substrates [8].

Protective Group Chemistry in Multi-step Syntheses

Protective group strategies play an essential role in the multi-step synthesis of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, enabling selective functionalization while preventing unwanted side reactions [9] [10]. The choice of protective group must balance stability under reaction conditions with ease of removal when the protection is no longer required [9].

The tert-butoxycarbonyl (Boc) protecting group represents one of the most commonly employed nitrogen protecting groups in piperidine synthesis [10]. Installation is readily accomplished using di-tert-butyl dicarbonate under basic conditions, while removal is achieved using trifluoroacetic acid in dichloromethane [10]. This protecting group demonstrates excellent stability under a wide range of reaction conditions while being easily removed under mild acidic conditions [10].

Table 3: Protective Group Chemistry in Multi-step Syntheses

Protecting GroupInstallation ConditionsDeprotection ConditionsInstallation Yield (%)Deprotection Yield (%)Stability to Conditions
N-BocBoc₂O/Et₃N/DCMTFA/DCM9598Acidic/Basic
N-FmocFmoc-Cl/Et₃N/DCM20% piperidine/DMF9295Basic only
N-AllocAlloc-Cl/Et₃N/DCMPd(PPh₃)₄/morpholine8892Acidic/Basic
N-CbzCbzCl/Et₃N/DCMH₂/Pd-C/MeOH9496Acidic/Basic
N-TosylTsCl/Et₃N/DCMMg/MeOH9085Acidic only
N-AcetylAc₂O/Et₃N/DCMNaOH/H₂O/MeOH8993Basic only

The allyloxycarbonyl (Alloc) protecting group offers orthogonal protection strategies for complex multi-step syntheses [10]. This protecting group is particularly valuable when working with secondary amines such as piperidine, despite the potential for allyl back-alkylation side reactions [10]. The Alloc group can be selectively removed using palladium catalysis under mild conditions, making it compatible with other sensitive functionalities [10].

Fluorenylmethyloxycarbonyl (Fmoc) protection provides another valuable option for piperidine synthesis [10]. The Fmoc group is readily installed using fluorenylmethyloxycarbonyl chloride and can be removed using mild basic conditions such as piperidine in dimethylformamide [11]. This protecting group is particularly useful in solid-phase synthesis applications where base-labile protection is required [11].

The strategic selection of protective groups must consider the overall synthetic route and the conditions required for each transformation [12]. Avoiding unnecessary protective group manipulations through careful synthetic planning can significantly improve the overall efficiency and atom economy of the synthesis [12]. Modern approaches emphasize the use of directing groups that can serve dual roles as both protecting groups and activating elements for subsequent transformations [12].

Catalytic Systems for Stereoselective Formation

The stereoselective synthesis of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine requires sophisticated catalytic systems capable of controlling both the absolute and relative stereochemistry of the piperidine scaffold [13] [14]. Asymmetric catalysis has revolutionized the field of piperidine synthesis, enabling access to enantiomerically pure compounds with high efficiency [13] [15].

Chiral phosphine catalysts have demonstrated remarkable effectiveness in asymmetric piperidine synthesis [13]. The Kwon annulation of imines with allenes, catalyzed by chiral phosphepine ligands, provides highly enantioselective access to functionalized piperidine derivatives [13]. This methodology utilizes tertiary phosphines as nucleophilic catalysts, representing a significant advancement in asymmetric organocatalysis [13].

Table 4: Catalytic Systems for Stereoselective Formation

Catalyst SystemReaction TypeEnantioselectivity (% ee)Diastereoselectivity (dr)Yield (%)Substrate ScopeReaction Conditions
Ir(III)/chiral ligandHydrogenation9412:188BroadH₂/MeOH/rt
Rh(I)/BINAP[2+2+2] Cycloaddition9615:192Moderate80°C/toluene
[Ir(dtbbpy)(ppy)₂]PF₆Photoredox catalysis888:185BroadBlue LED/DMA
Pd(II)/chiral phosphineAllylation9110:189Limited0°C/DCM
Ru(II)/chiral amineTransfer hydrogenation9514:191BroadFormic acid/40°C
Organocatalyst/chiral amineOrganocatalytic876:182Moderatert/DCM

Rhodium-catalyzed asymmetric synthesis has proven highly effective for complex piperidine architectures [14]. The [2+2+2] cycloaddition approach utilizing cleavable tethers in isocyanate backbones provides access to polysubstituted piperidines with excellent stereocontrol [14]. This methodology enables the construction of multiple stereocenters in a single transformation, with the initial stereocenter controlling the diastereoselectivity of subsequent bond formations [14].

Biocatalytic approaches represent an emerging frontier in stereoselective piperidine synthesis [16] [15]. Enzyme cascades involving carboxylic acid reductase, omega-transaminase, and imine reductase have been developed for the one-pot synthesis of enantiomerically pure piperidines [16]. These biocatalytic systems demonstrate exceptional selectivity and operate under mild, environmentally benign conditions [16].

Photoredox catalysis has expanded the toolkit for stereoselective piperidine functionalization [17]. Iridium-based photoredox catalysts enable the diastereoselective alpha-amino carbon-hydrogen arylation of substituted piperidines [17]. The reaction proceeds through single-electron transfer mechanisms, providing access to highly functionalized piperidine derivatives with excellent stereochemical control [17].

The development of dual catalytic systems combining transition metal catalysis with organocatalysis has opened new avenues for stereoselective synthesis [18]. These systems leverage the complementary reactivity profiles of different catalyst classes to achieve transformations that would be difficult or impossible with single-catalyst systems [18].

Green Chemistry Approaches in Process Optimization

The implementation of green chemistry principles in the synthesis of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine has become increasingly important as the pharmaceutical industry seeks to reduce environmental impact while maintaining synthetic efficiency [19] [20]. Green chemistry approaches focus on waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents [19].

Water-based synthesis represents a significant advancement in green piperidine chemistry [21]. Aqueous reaction media eliminate the need for toxic organic solvents while often providing enhanced reaction rates and selectivities [21]. The development of water-compatible catalysts has enabled many traditionally organic transformations to be performed in aqueous environments [21].

Table 5: Green Chemistry Approaches in Process Optimization

Green ApproachEnvironmental BenefitReaction EfficiencyYield (%)Reaction Time ReductionScalabilityCost Effectiveness
Water as solventNon-toxic solventModerate73NoneHighHigh
Microwave heatingEnergy efficientHigh8475%ModerateModerate
Flow chemistryReduced wasteVery High9160%Very HighHigh
Enzyme catalysisMild conditionsHigh8840%ModerateLow
Electrochemical synthesisNo toxic reagentsHigh8750%HighModerate
Solvent-free conditionsZero waste solventsModerate6920%HighVery High

Microwave-assisted synthesis has revolutionized the field of piperidine chemistry by dramatically reducing reaction times while maintaining high yields [22]. Microwave heating provides rapid and uniform energy transfer, enabling reactions to proceed under milder conditions than conventional heating methods [22]. This approach has been successfully applied to the synthesis of piperidine-containing heterocycles with excellent results [22].

Flow chemistry represents another transformative green technology for piperidine synthesis [23] [24]. Continuous flow reactors enable precise control over reaction parameters while minimizing waste generation [23]. The enhanced heat and mass transfer characteristics of flow systems often lead to improved yields and selectivities compared to batch processes [24]. Flow electrochemistry has been particularly successful for piperidine functionalization reactions [24].

Biocatalytic approaches offer perhaps the most environmentally benign methods for piperidine synthesis [25] [26]. Enzyme-catalyzed transformations operate under mild conditions using renewable feedstocks [25]. Recent developments have enabled the synthesis of piperidines from biomass-derived furfural using surface single-atom alloy catalysts [25]. These systems demonstrate the potential for sustainable piperidine production from renewable resources [25].

Electrochemical synthesis provides an attractive alternative to traditional redox chemistry [23]. Electrochemical methods eliminate the need for stoichiometric oxidizing or reducing agents, using electrons as the ultimate reagent [23]. This approach has been successfully applied to the synthesis of piperidine derivatives through electroreductive cyclization using readily available starting materials [23].

The development of green solvents has significantly impacted piperidine synthesis methodology [27]. Alternative solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether offer reduced toxicity profiles compared to traditional solvents like dimethylformamide [27]. These green solvents have been successfully implemented in solid-phase peptide synthesis and other applications requiring nitrogen heterocycle chemistry [27].

The thermodynamic stability of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine under various environmental conditions represents a critical aspect of its physicochemical characterization. This compound, with its piperidine core structure and chlorophenyl substituent, exhibits distinct stability patterns that are influenced by temperature, pH, oxygen concentration, and other environmental factors [1] [2].

Temperature-Dependent Stability

The thermal stability profile of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine follows patterns consistent with other piperidine derivatives. Research on similar compounds indicates that piperidine-based structures typically maintain stability up to approximately 150°C under inert atmospheric conditions [3] [1]. The compound demonstrates reasonable thermal stability at ambient temperatures, with decomposition temperatures estimated to fall within the range of 170-200°C based on structural analogs [1].

Thermodynamic parameters derived from studies on related piperidine compounds provide insight into the energetic requirements for decomposition. The activation energy for thermal degradation processes in similar piperidine derivatives has been measured at 109.9 ± 8.4 kilojoules per mole, with corresponding enthalpy values of 107.5 ± 8.4 kilojoules per mole [3]. These values suggest that {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine would require significant thermal input to undergo decomposition reactions.

Oxidative Stability

The oxidative stability of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine under atmospheric oxygen conditions presents important considerations for storage and handling. Studies on structurally related piperidine derivatives indicate that these compounds exhibit moderate stability under normal atmospheric oxygen concentrations (approximately 21% oxygen) [4] [5]. However, exposure to elevated oxygen concentrations (96% oxygen) significantly accelerates degradation processes, particularly in the presence of metal ions such as iron, chromium, or copper [4].

The oxidative degradation mechanism likely involves the formation of aminyl radicals through hydrogen abstraction from the nitrogen-containing functional groups. These radicals subsequently react with molecular oxygen to form various oxidation products, including nitrosamines and other nitrogen-containing degradation compounds [6] [7]. The half-life of the compound under oxidative conditions is estimated to range from 4.5 to 24.1 hours, based on data from related piperidine compounds under similar conditions [3].

pH-Dependent Stability

The stability of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine exhibits significant pH dependence, primarily due to the ionizable nature of the methanamine functional group. The compound displays optimal stability under neutral to slightly alkaline conditions (pH 7-9), where the equilibrium between protonated and neutral forms favors the more stable neutral species [8] [9].

Under strongly acidic conditions (pH < 3), the compound exists predominantly in its protonated form, which may be more susceptible to certain degradation pathways. Conversely, under strongly basic conditions (pH > 11), the compound maintains its neutral form but may undergo different degradation mechanisms, including potential nucleophilic attack on the chlorophenyl substituent [8].

Environmental Stress Factors

The compound's stability under various environmental stress conditions has been evaluated through comparative analysis with similar piperidine derivatives. Exposure to ultraviolet radiation results in photodegradation, with the chlorophenyl substituent potentially acting as a chromophore that absorbs UV radiation and initiates degradation processes [6] [7]. The atmospheric lifetime of the compound with respect to reaction with hydroxyl radicals is estimated to be on the order of hours to days, depending on atmospheric conditions [6].

Humidity and moisture content also influence the compound's stability, with the moderate hygroscopic nature of piperidine derivatives contributing to potential hydrolysis reactions under high moisture conditions [10] [5]. The compound demonstrates improved stability when stored under controlled atmospheric conditions with reduced oxygen and moisture content.

Solubility Parameters in Organic/Aqueous Matrices

The solubility behavior of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine in various organic and aqueous matrices is governed by its molecular structure, which combines hydrophobic aromatic components with polar amine functionality. This dual character results in distinctive solubility patterns that reflect the balance between hydrophobic and hydrophilic interactions [11] [12].

Aqueous Solubility Characteristics

The aqueous solubility of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is estimated to range from 10 to 50 milligrams per milliliter at room temperature, based on structural similarity to other piperidine derivatives with comparable molecular weight and polarity [13] . This moderate aqueous solubility reflects the compound's amphoteric nature, with the basic methanamine group contributing to water solubility through hydrogen bonding and electrostatic interactions.

The pH-dependent solubility profile shows increased solubility under acidic conditions where the compound exists primarily in its protonated form. At pH 1-3, the solubility may increase by a factor of 2-5 compared to neutral conditions, due to enhanced electrostatic interactions with water molecules [13] [8]. This pH-dependent solubility behavior is consistent with the Henderson-Hasselbalch equation and the estimated pKa value of approximately 9.5 for the methanamine group [8] [9].

Organic Solvent Compatibility

The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with estimated solubility values exceeding 1000 milligrams per milliliter . This high solubility in polar aprotic solvents is attributed to the solvents' ability to solvate both the polar amine functionality and the aromatic chlorophenyl substituent through dipole-dipole interactions and dispersion forces.

In polar protic solvents, the compound shows moderate to high solubility, with estimated values of 100-500 milligrams per milliliter in methanol and 50-200 milligrams per milliliter in ethanol [11] [12]. The slightly lower solubility in ethanol compared to methanol reflects the increased hydrophobic character of the longer alkyl chain in ethanol, which reduces the solvent's ability to solvate the compound effectively.

Hansen Solubility Parameters

The Hansen solubility parameters (HSP) provide a quantitative framework for predicting the solubility behavior of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine in various solvents. Based on molecular structure analysis and comparison with similar compounds, the estimated HSP values for the compound are: dispersion parameter (δD) = 18.5 MPa^1/2, polar parameter (δP) = 8.2 MPa^1/2, and hydrogen bonding parameter (δH) = 6.8 MPa^1/2 [16] [12].

These parameters indicate that the compound should exhibit good solubility in solvents with similar HSP values, such as acetone (δD = 15.5, δP = 10.4, δH = 7.0 MPa^1/2) and dichloromethane (δD = 18.2, δP = 6.3, δH = 6.1 MPa^1/2) [16] [17]. The relatively high dispersion parameter reflects the contribution of the aromatic chlorophenyl substituent, while the moderate polar and hydrogen bonding parameters reflect the influence of the amine functionality.

Solvent-Dependent Conformational Effects

The solubility of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is influenced by solvent-induced conformational changes in the flexible piperidine ring system. In polar solvents, the compound may adopt conformations that maximize favorable interactions between the polar amine group and the solvent, while in nonpolar solvents, conformations that minimize unfavorable interactions may be preferred [18] [19].

Molecular dynamics simulations of related piperidine compounds suggest that the chair conformation of the piperidine ring is maintained across different solvent environments, with the axial or equatorial positioning of substituents being influenced by solvent polarity [20] [18]. These conformational preferences can affect the compound's effective solubility by altering the accessibility of polar functional groups to solvent molecules.

Cosolvent Effects

The solubility of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine in mixed solvent systems demonstrates significant enhancement compared to pure solvents. Studies on similar piperidine derivatives show that water-cosolvent mixtures can increase solubility by factors of 10-100 compared to pure water [11] [12]. The optimal cosolvent composition typically occurs at intermediate mole fractions (0.2-0.8) where the balance between hydrophobic and hydrophilic interactions is optimized.

Common cosolvents that enhance solubility include ethanol, propylene glycol, and polyethylene glycol derivatives. The solubility enhancement follows predictive models such as the Jouyban-Acree equation, which correlates solubility with temperature and cosolvent composition [11] [12].

Acid-Base Behavior and Protonation State Analysis

The acid-base behavior of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is fundamentally determined by the presence of the methanamine functional group, which acts as a Brønsted base capable of accepting protons from the surrounding medium. This compound exhibits typical behavior of aliphatic amines, with the nitrogen lone pair electrons providing the site for protonation [8] [9].

Protonation Equilibrium and pKa Determination

The protonation equilibrium of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine can be described by the following equilibrium:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The pKa value for this compound is estimated to be approximately 9.5, based on structural similarity to other piperidine derivatives with comparable electron-donating and electron-withdrawing substituents [8] [9]. This value falls within the typical range for aliphatic amines (pKa = 9-11) and indicates that the compound is a moderately strong base.

The presence of the 3-chlorophenyl substituent exerts a mild electron-withdrawing effect through inductive mechanisms, which slightly reduces the basicity compared to unsubstituted piperidine methanamine derivatives. Studies on related chlorophenyl-substituted piperidine compounds have shown pKa values ranging from 8.8 to 9.3, depending on the position and nature of the substituents [8] [21].

pH-Dependent Speciation

The distribution of protonated and neutral species as a function of pH follows the Henderson-Hasselbalch equation. At physiological pH (7.4), approximately 90-95% of the compound exists in the protonated form (R-NH₃⁺), with the remainder in the neutral form (R-NH₂) [9] [22]. This high degree of protonation at physiological pH has important implications for the compound's biological activity and membrane permeability.

The compound exists predominantly in the protonated form below pH 8, with the neutral form becoming increasingly important above pH 9. At pH 10.5 (pKa + 1), the distribution is approximately 10% protonated and 90% neutral, while at pH 11.5 (pKa + 2), the compound is essentially completely in the neutral form [8] [9].

Microenvironmental Effects on Protonation

The protonation behavior of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine can be influenced by microenvironmental factors such as ionic strength, temperature, and the presence of other charged species. In high ionic strength solutions, the apparent pKa may shift due to activity coefficient effects and specific ion interactions [8] [23].

Temperature effects on protonation follow the van 't Hoff equation, with the pKa typically decreasing by approximately 0.03 units per degree Celsius increase in temperature for aliphatic amines. This temperature dependence reflects the enthalpy change associated with the protonation process [8] [10].

Protonation State and Molecular Interactions

The protonation state significantly affects the compound's ability to participate in intermolecular interactions. The protonated form (R-NH₃⁺) can engage in strong electrostatic interactions with negatively charged species and can serve as a hydrogen bond donor through its N-H bonds. The neutral form (R-NH₂) can act as a hydrogen bond acceptor through the nitrogen lone pair and as a weaker hydrogen bond donor through its N-H bonds [9] [22].

These different interaction capabilities result in distinct binding preferences for biological targets and different membrane permeability characteristics. Computational studies on related piperidine compounds suggest that the protonated form shows enhanced binding to negatively charged receptor sites, while the neutral form may exhibit better membrane permeability due to reduced desolvation penalties [24] [22].

Buffer System Interactions

The basic nature of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine allows it to interact with various buffer systems commonly used in biological and analytical applications. In phosphate buffers (pH 6-8), the compound can participate in acid-base equilibria that may affect the buffer capacity and pH stability of the system [8] [23].

The compound's buffering capacity is modest compared to dedicated buffer systems, but it can contribute to pH regulation in biological systems where it may be present at significant concentrations. The buffering range extends approximately from pH 8.5 to 10.5, centered around the pKa value [8] [25].

Partition Coefficient (LogP) and Membrane Permeability Predictions

The partition coefficient and membrane permeability characteristics of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine represent critical parameters for understanding its bioavailability, distribution, and potential therapeutic applications. These properties are determined by the balance between hydrophobic and hydrophilic molecular features [26] [27].

Experimental and Calculated LogP Values

The calculated logarithmic partition coefficient (LogP) for {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine in the n-octanol/water system is 2.63 ± 0.3 [28] [29]. This value indicates moderate lipophilicity, placing the compound in a favorable range for membrane permeability while maintaining adequate aqueous solubility. The LogP value reflects contributions from the hydrophobic chlorophenyl substituent (+1.8 to +2.2) and the hydrophilic methanamine group (-0.5 to -0.8), with the piperidine ring providing a moderate hydrophobic contribution [26] [30].

The distribution coefficient (LogD) at physiological pH 7.4 is estimated to be 1.8 ± 0.4, reflecting the partial protonation of the compound under these conditions [26] [27]. This pH-dependent partitioning behavior is crucial for understanding the compound's membrane permeability, as only the neutral form typically contributes significantly to passive membrane transport [26] [31].

Membrane Permeability Predictions

Membrane permeability predictions for {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine are based on established structure-permeability relationships and computational models. The compound's moderate lipophilicity (LogP = 2.63) places it within the optimal range for passive membrane permeability, avoiding the extremes of poor permeability (LogP < 1) or excessive lipophilicity (LogP > 4) that can lead to solubility limitations [27] [31].

The presence of one hydrogen bond donor (the methanamine group) and two hydrogen bond acceptors (the tertiary amine nitrogen and the methanamine nitrogen) results in a favorable hydrogen bonding profile for membrane permeability. The compound's molecular weight (238.76 g/mol) falls well within the range associated with good membrane permeability (<500 g/mol) [28] [27].

Parallel Artificial Membrane Permeability Assay (PAMPA) Predictions

Based on the physicochemical properties of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, PAMPA permeability is predicted to be moderate to high, with an estimated effective permeability coefficient (Peff) in the range of 1-10 × 10⁻⁶ cm/s [27] [18]. This prediction is based on the compound's favorable balance of lipophilicity and hydrogen bonding capacity, which allows for efficient partitioning into membrane-like environments while maintaining adequate aqueous solubility.

The relationship between LogP and PAMPA permeability typically follows an inverted parabolic curve, with optimal permeability occurring at LogP values between 2 and 3 [27] [18]. The compound's LogP value of 2.63 places it near the optimal range for PAMPA permeability, suggesting efficient passive membrane transport.

Blood-Brain Barrier Penetration

The blood-brain barrier (BBB) penetration potential of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine can be estimated using the brain-to-blood partition coefficient (LogBB). Based on established correlations between LogP, molecular weight, and hydrogen bonding capacity, the compound's LogBB is predicted to be in the range of -0.5 to +0.5, indicating moderate BBB penetration [24] [32].

The compound's moderate lipophilicity and limited hydrogen bonding capacity favor BBB penetration, while the presence of the ionizable methanamine group may reduce permeability through the formation of charged species that are less permeable to the BBB [24] [32]. The predicted BBB penetration is consistent with the compound's potential for central nervous system activity.

Gastrointestinal Absorption

Gastrointestinal absorption of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is predicted to be high (>80% absorption) based on its favorable physicochemical properties [27] [30]. The compound's molecular weight, lipophilicity, and hydrogen bonding profile all fall within ranges associated with good oral absorption. The moderate basicity of the methanamine group may enhance absorption in the acidic environment of the stomach, where the compound would exist predominantly in its protonated, water-soluble form [8] [27].

The compound's estimated fraction absorbed (Fa) is calculated to be 0.85-0.95, indicating high bioavailability potential following oral administration. This high absorption is supported by the compound's compliance with drug-like properties, including appropriate molecular weight, lipophilicity, and polar surface area [27] [30].

Cellular Uptake and Efflux Considerations

The cellular uptake of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is predicted to occur primarily through passive diffusion, with the neutral form being the predominant species involved in membrane transport [27] [18]. The compound's moderate lipophilicity and hydrogen bonding capacity suggest efficient partitioning into cellular membranes and subsequent intracellular distribution.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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